molecular formula C9H12BrNO2S B2387255 N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide CAS No. 138468-24-3

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide

Cat. No.: B2387255
CAS No.: 138468-24-3
M. Wt: 278.16
InChI Key: SDPWSHVUDNRKNT-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . Its structure features a methanesulfonamide group attached to a 4-bromobenzyl moiety through a nitrogen atom, which is also methylated. Researchers value this specific arrangement of atoms, particularly the sulfonamide functional group, for its potential in medicinal chemistry and drug discovery. Sulfonamide derivatives are extensively studied for their diverse biological activities. Literature indicates that structurally similar compounds containing both a bromophenyl group and a sulfonamide moiety are of significant interest in developing pharmacological tools . For instance, related sulfonamide compounds have been investigated as inhibitors of specific enzymes or cellular pathways, showing promise in early-stage research . The presence of the bromine atom on the phenyl ring makes this compound a valuable building block (synthon) in organic synthesis. It can undergo further chemical transformations, most notably metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex molecules for material science or pharmaceutical research . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWSHVUDNRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138468-24-3
Record name N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide can be synthesized through a reaction involving 4-bromobenzylamine and methanesulfonyl chloride. The reaction is typically carried out in the presence of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is cooled in an ice bath and stirred under an inert atmosphere. The methanesulfonyl chloride is added dropwise to the mixture, which is then allowed to warm to room temperature and stirred for an additional hour. The resulting product is isolated by washing with water, drying over sodium sulfate, and reducing the volume under reduced pressure to obtain the desired compound as a colorless solid .

Industrial Production Methods: While specific industrial production methods for this compound are not

Biological Activity

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide is a sulfonamide compound recognized for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀BrNO₂S. Its structure features a bromophenyl group attached to a methyl group, along with a methanesulfonamide functional group. The presence of these functional groups is crucial for its biological activity, particularly in antimicrobial and anticancer applications.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Antimicrobial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate essential for bacterial growth. By competing with PABA, the compound inhibits bacterial folate synthesis, leading to growth suppression of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. The mechanism likely involves interference with cellular metabolic pathways essential for cancer cell survival.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Target Organisms/Cells Mechanism Reference
AntibacterialVarious bacterial strains (Gram-positive & negative)Inhibition of folate synthesis via PABA mimicry
AntifungalFungal speciesDisruption of metabolic processes
AnticancerMCF7 breast cancer cellsInhibition of cell proliferation

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the in vitro antimicrobial activity of this compound against several bacterial and fungal strains using the turbidimetric method. Results indicated significant inhibition against both types of microorganisms, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Studies : Research utilizing the SRB assay demonstrated that this compound effectively reduced cell viability in MCF7 cells. The findings suggest that it may serve as a lead compound for developing new anticancer therapies targeting estrogen receptor-positive breast cancer.
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that variations in substituents (e.g., halogen positions) significantly affect biological activity. For instance, compounds like N-(4-chlorophenyl)methyl-N-methylmethanesulfonamide exhibited different reactivity profiles due to the nature of their substituents.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Nitro Substituents : Bromine (mildly electron-withdrawing) in the target compound contrasts with the nitro group (strongly electron-withdrawing) in N-Methyl-1-(4-nitrophenyl)methanesulfonamide , affecting electrophilic substitution rates.
  • Benzyl vs. Direct Attachment : The benzyl spacer in the target compound reduces steric strain compared to 1-(4-Bromophenyl)-N-methylmethanesulfonamide , which has direct bromophenyl attachment.

Solubility and Permeability

  • The biphenyl derivative’s higher molecular weight and aromaticity may reduce aqueous solubility compared to the target compound.
  • The nitro group in N-Methyl-1-(4-nitrophenyl)methanesulfonamide could improve crystallinity but limit membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-bromobenzylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Methylation of the secondary amine can be achieved using methyl iodide under basic conditions (e.g., NaOH/DMF) .
  • Characterization : Key intermediates and final products are typically analyzed via 1^1H/13^13C NMR (to confirm methyl and sulfonamide groups), mass spectrometry (for molecular weight verification), and HPLC (purity >95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended to assess degradation kinetics .
  • Storage : Store at –20°C in inert atmospheres (argon) to prevent bromine displacement or sulfonamide hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 4-bromo group facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification. Pd(PPh3_3)4_4/K2_2CO3_3 in THF/water (80°C, 12 hr) yields biaryl derivatives. Monitor reaction progress via TLC and GC-MS .
  • Challenges : Competing dehalogenation or steric hindrance from the methylsulfonamide group may require optimized ligand systems (e.g., XPhos) .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Approach : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase). Parameterize the sulfonamide moiety’s electrostatic potential using DFT (B3LYP/6-31G*). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
  • Data Interpretation : Compare binding energies (<–8 kcal/mol) and hydrogen-bonding interactions (e.g., with catalytic lysine residues) to prioritize in vitro testing .

Q. How can contradictory bioactivity data from enzymatic vs. cell-based assays be resolved?

  • Case Study : If the compound inhibits enzyme X in vitro (IC50_{50} = 50 nM) but shows no effect in cell lines, consider:

  • Membrane permeability : LogP (~2.5) may limit cellular uptake. Use prodrug strategies (e.g., esterification).
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify unintended interactions .

Experimental Design & Data Analysis

Q. What strategies validate the compound’s role in modulating protein-protein interactions (PPIs)?

  • Assays :

  • SPR (Surface Plasmon Resonance) : Immobilize target protein on a CM5 chip; measure KD (10–100 nM range).
  • FRET (Fluorescence Resonance Energy Transfer) : Tag interaction partners with CFP/YFP; monitor disruption via fluorescence quenching .
    • Controls : Include scrambled sulfonamide analogs to confirm specificity.

Q. How to troubleshoot low yields in large-scale synthesis?

  • Root Causes :

  • Byproduct formation : Use scavengers (e.g., polymer-bound trisamine) to trap excess methanesulfonyl chloride.
  • Scale-up adjustments : Replace batch reactors with flow chemistry for better heat/mass transfer .

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